4-(5-Methyl-2-furyl)benzaldehyde
Overview
Description
4-(5-Methyl-2-furyl)benzaldehyde is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . It is characterized by the presence of a benzaldehyde group attached to a furan ring, which is substituted with a methyl group at the 5-position. This compound is widely used in various industries due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-furyl)benzaldehyde typically involves the reaction of 5-methylfurfural with benzaldehyde under acidic or basic conditions. One common method is the condensation reaction, where 5-methylfurfural is reacted with benzaldehyde in the presence of a catalyst such as piperidine or pyrrolidine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-furyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-(5-Methyl-2-furyl)benzoic acid.
Reduction: 4-(5-Methyl-2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-(5-Methyl-2-furyl)benzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-furyl)benzaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
4-(5-Methyl-2-furyl)benzaldehyde can be compared with other similar compounds, such as:
4-(2-Furyl)benzaldehyde: Lacks the methyl group on the furan ring, resulting in different reactivity and properties.
4-(5-Ethyl-2-furyl)benzaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and applications.
4-(5-Methyl-2-thienyl)benzaldehyde: Contains a thiophene ring instead of a furan ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a furan ring and a benzaldehyde group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPPZRZUEUFYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409801 | |
Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-10-9 | |
Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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